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Compound of Interest

Compound Name:
4,4,5,5-Tetramethyl-2-(oxetan-3-

yl)-1,3,2-dioxaborolane

Cat. No.: B1406233 Get Quote

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a pivotal reagent in modern

synthetic and medicinal chemistry. It uniquely combines the versatile reactivity of a boronic acid

pinacol ester with the desirable physicochemical properties of an oxetane ring. The oxetane

moiety, a four-membered cyclic ether, has garnered significant attention in drug discovery as a

valuable bioisostere.[1][2] It can replace gem-dimethyl or carbonyl groups, often leading to

improved aqueous solubility, metabolic stability, and cell permeability while maintaining or

enhancing biological activity.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and

reactivity of 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. It is intended for

researchers, scientists, and drug development professionals who seek to leverage this building

block for the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic
Properties
The compound is a stable, often solid, organic reagent that serves as the pinacol ester of

oxetane-3-boronic acid.[4][5] Its stability is significantly greater than the corresponding boronic

acid, making it ideal for storage and use in a wide array of chemical transformations.

Physical and Chemical Data
A summary of the key identifiers and properties of this reagent is provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1406233?utm_src=pdf-interest
https://www.benchchem.com/product/b1406233?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40589432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12045526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12045526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12207814/
https://www.benchchem.com/product/b1406233?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/84223807
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cds021428
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
4,4,5,5-tetramethyl-2-(oxetan-

3-yl)-1,3,2-dioxaborolane
PubChem[4]

CAS Number 1396215-84-1 PubChem[4]

Molecular Formula C₉H₁₇BO₃ PubChem[4]

Molecular Weight 184.04 g/mol Sigma-Aldrich[5]

Appearance Solid Sigma-Aldrich[5]

Solubility

Soluble in organic solvents

(e.g., ethanol, DMSO);

sparingly soluble in water.

ChemBK[6]

InChI Key
LBABXQQSDMILIX-

UHFFFAOYSA-N
PubChem[4]

SMILES CC1(C)OB(C2COC2)OC1(C)C Sigma-Aldrich[5]

Spectroscopic Profile
The structural features of 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane give rise to

a distinct spectroscopic signature. While a specific spectrum is not publicly available, the

expected resonances can be predicted based on established principles and data from

analogous structures.[7][8]

¹H NMR: The spectrum would be characterized by a singlet for the twelve equivalent protons

of the four methyl groups on the pinacol moiety, typically appearing around δ 1.2-1.4 ppm.

The protons on the oxetane ring would present as a more complex series of multiplets in the

δ 3.5-5.0 ppm region, with the methine proton adjacent to the boron atom appearing as the

most distinct signal.

¹³C NMR: Key resonances would include the methyl carbons of the pinacol group around δ

24-25 ppm and the quaternary carbons of the dioxaborolane ring near δ 84-86 ppm. The

carbons of the oxetane ring would appear in the δ 60-80 ppm range. The carbon atom

directly bonded to the boron is often broadened and may not be observed due to

quadrupolar relaxation effects.[7]
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¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad resonance in the range

of δ 25-35 ppm, which is characteristic of tetracoordinate boronic esters.[7]

Synthesis of Oxetanyl Pinacol Boronate
The synthesis of C(sp³)-linked boronic esters like 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-
dioxaborolane typically involves the borylation of an appropriate organometallic precursor or

the metal-catalyzed C-H borylation of the parent heterocycle. A common and reliable

laboratory-scale approach involves the reaction of a Grignard reagent derived from 3-

bromooxetane with a borate ester, followed by esterification with pinacol.

Representative Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from 3-bromooxetane.
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Step 1: Grignard Formation & Borylation

Step 2: Esterification

3-Bromooxetane

Oxetan-3-ylmagnesium bromide

1. Mg, THF
2. Iodine crystal (activator)

Mg turnings Anhydrous THF

Triisopropyl borate

Diisopropoxy(oxetan-3-yl)borane

Addition at -78 °C

Target Product:
4,4,5,5-Tetramethyl-2-

(oxetan-3-yl)-1,3,2-dioxaborolane

Workup & Purification

Pinacol Hexane / H₂O

Click to download full resolution via product page

Caption: A plausible two-step synthesis of the target boronic ester.

Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for similar transformations.[7]

PART A: Formation of the Borate Intermediate

Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer,

a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.
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Grignard Formation: Magnesium turnings (1.2 equivalents) are added to the flask with a

crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise

addition of a solution of 3-bromooxetane (1.0 equivalent) in anhydrous THF. The reaction is

initiated gently with heating if necessary and then maintained at a gentle reflux until the

magnesium is consumed.

Borylation: The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

Triisopropyl borate (1.5 equivalents) is added dropwise via the dropping funnel, ensuring the

internal temperature remains below -65 °C. The mixture is stirred at this temperature for 2

hours and then allowed to warm to room temperature overnight.

Causality Insight: The low temperature is critical to prevent side reactions, such as the

addition of multiple Grignard reagents to the borate ester. Anhydrous conditions are

essential as Grignard reagents are strong bases and will be quenched by water.

PART B: Esterification and Isolation

Quenching & Hydrolysis: The reaction is carefully quenched by the slow addition of saturated

aqueous ammonium chloride. The mixture is then acidified with 1 M HCl.

Esterification: Pinacol (1.2 equivalents) is added, and the mixture is stirred vigorously for 1-2

hours.

Causality Insight: The acidic workup hydrolyzes the borate ester to the corresponding

boronic acid, which immediately reacts with pinacol in a rapid and reversible esterification.

Driving the equilibrium towards the stable pinacol ester is often achieved by removing

water.

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted

with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The

crude product is then purified by column chromatography on silica gel or by crystallization to

yield the final product.

Reactivity and Key Applications
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The synthetic utility of this reagent stems from the predictable reactivity of its boronic ester

functionality, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The

oxetane ring is generally stable under these conditions, allowing for its seamless incorporation

into a variety of molecular scaffolds.

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is one of the most powerful methods for forming C-C bonds, connecting the sp³-

hybridized carbon of the oxetane ring to an sp²- or sp³-hybridized carbon of an organic halide

or triflate.[9][10]

Palladium Catalyst

Reactants

Pd(0)L₂
(Active Catalyst) R¹-Pd(II)L₂-X

(Oxidative Adduct) [R¹-Pd(II)L₂-R²]⁺ Coupled Product
(R¹-R²)

Reductive
Elimination

Organic Halide
(R¹-X)

Oxidative
Addition

Oxetanyl Boronate
(R²-B(pin))

Transmetalation

Base
(e.g., K₃PO₄)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling
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This protocol describes a general procedure for coupling the oxetanyl boronate with an aryl

bromide.[11][12]

Reaction Setup: To a microwave vial or Schlenk tube are added the aryl bromide (1.0

equivalent), 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane (1.2-1.5 equivalents),

a suitable base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-

3.0 equivalents), and a palladium catalyst system.

Catalyst Choice Insight: A common system is Pd₂(dba)₃ (1-5 mol%) combined with a

phosphine ligand like XPhos or SPhos (2-10 mol%). Alternatively, a pre-formed catalyst

like Pd(PPh₃)₄ can be used. The choice of ligand is crucial for stabilizing the palladium

center and facilitating the catalytic cycle.

Solvent Addition: The vessel is sealed and purged with an inert gas. Degassed solvents,

such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF, are added via syringe.

Causality Insight: Degassing the solvent by bubbling with argon or nitrogen, or by freeze-

pump-thaw cycles, is essential to remove dissolved oxygen, which can oxidize and

deactivate the Pd(0) catalyst. The presence of water can often accelerate the

transmetalation step.

Reaction: The mixture is heated with stirring. Temperatures can range from 80 °C to 120 °C,

and the reaction can be conducted using conventional heating or in a microwave reactor for

accelerated reaction times.[11] Reaction progress is monitored by TLC or LC-MS.

Workup and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with an organic solvent like ethyl acetate, and washed with water and

brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is

purified by flash column chromatography to afford the desired oxetane-substituted product.

Role in Medicinal Chemistry and Drug Discovery
The oxetane motif is a "magic fragment" in modern drug design.[2] Its incorporation can

favorably modulate a compound's properties:

Improved Solubility: The polar ether functionality enhances aqueous solubility compared to a

non-polar gem-dimethyl group.[3]
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Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation (e.g.,

CYP450 oxidation) than other functional groups they might replace.[13][14]

Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can help orient a

molecule within a protein binding site, directing the rest of the scaffold towards a more

solvent-exposed region.

This specific reagent provides a direct and efficient route to install the 3-oxetanyl group,

enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and

optimize lead compounds.

Safety and Handling
While specific toxicity data for 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is not

extensively documented, general precautions for handling organoboron compounds should be

observed. Related compounds are known to cause skin, eye, and respiratory irritation.[15]

Handling: Always handle this reagent in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Storage: Store in a cool, dry place away from moisture and oxidizing agents, preferably

under an inert atmosphere.

SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for the

most detailed and up-to-date safety information.

Conclusion
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane stands as a premier building block

for the modern synthetic chemist. Its robust nature, combined with the predictable and high-

yielding reactivity in Suzuki-Miyaura cross-coupling, provides a powerful tool for introducing the

highly sought-after oxetane moiety. As the demand for sp³-rich, polar, and metabolically stable

scaffolds continues to grow in drug discovery, the importance and application of this versatile

reagent are set to expand even further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1406233#4-4-5-5-tetramethyl-2-oxetan-3-yl-1-3-2-
dioxaborolane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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